molecular formula C24H29ClN4O3 B2839289 N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922120-55-6

N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

Cat. No. B2839289
CAS RN: 922120-55-6
M. Wt: 456.97
InChI Key: TXYGXITZCBPMSV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C24H29ClN4O3 and its molecular weight is 456.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide involve complex chemical reactions, often including methylation of quinolines and other nitrogen-containing heterocyclic aromatic compounds. For instance, a study detailed the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes, achieving high yields of the desired products, highlighting the potential for efficient synthesis methods in related compounds (He et al., 2017). Another research effort focused on the synthesis of novel tetrahydroquinolino thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of these chemical structures in generating a wide range of compounds with potential biological activities (Abdel-rahman et al., 1992).

Potential Biological and Pharmacological Applications

Research into the biological and pharmacological applications of compounds structurally related to N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is ongoing. For example, the study of peripheral benzodiazepine receptors has shown that specific ligands can have significant anti-inflammatory properties, suggesting potential therapeutic applications for related compounds (Torres et al., 1999). Another area of research is the synthesis of 3-heteroarylthioquinoline derivatives, which have been evaluated for their antituberculosis and cytotoxicity properties, indicating that related compounds could have significant antimicrobial applications (Chitra et al., 2011).

Chemical Modifications and Derivatives

The chemical modification of quinoline and related structures has been explored extensively, leading to the synthesis of various derivatives with potential biological and pharmacological applications. For instance, the creation of novel quinazolines as potential antimicrobial agents highlights the adaptability of these chemical frameworks in developing new therapeutic agents (Desai et al., 2011). Additionally, the synthesis of new chloroquinoline derivatives and their evaluation as antioxidant and anti-diabetic agents demonstrate the broad potential of these compounds in addressing various health conditions (Murugavel et al., 2017).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3/c1-28-10-4-5-17-15-18(8-9-21(17)28)22(29-11-13-32-14-12-29)16-26-23(30)24(31)27-20-7-3-2-6-19(20)25/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYGXITZCBPMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

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